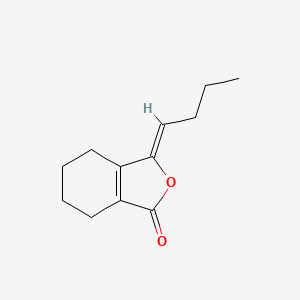

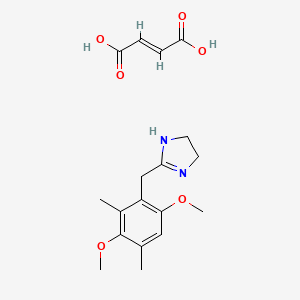

![molecular formula C28H24 B1250510 Pentacyclo[19.3.1.1(3,7).1(9,13).1(15,19)]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene CAS No. 281-54-9](/img/structure/B1250510.png)

Pentacyclo[19.3.1.1(3,7).1(9,13).1(15,19)]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene

Descripción general

Descripción

Calix[4]arene is a calixarene.

Aplicaciones Científicas De Investigación

Host-Guest Chemistry : This compound has been studied for its ability to form host-guest complexes. For example, Dielemann et al. (2003) investigated its complex with dichloromethane, noting the compound's pinched cone conformation and its capacity to accommodate guest molecules in its elliptical cavity. This suggests potential applications in molecular recognition and encapsulation processes (Dielemann et al., 2003).

Crystal Structure Analysis : Studies such as those by Smith (1963) and Böhmer et al. (1997) have focused on the crystal structure of this compound and its derivatives. These studies provide insights into the molecular conformation and arrangements, which are crucial for understanding the compound's chemical behavior and potential applications in materials science (Smith, 1963); (Böhmer et al., 1997).

Molecular Interactions and Inclusion Phenomena : Research by Thuéry et al. (2002) explored the interaction between this compound and triethylammonium ion, revealing how molecular interactions and inclusion phenomena might occur. This has implications for designing molecular sensors and catalysts (Thuéry et al., 2002).

Supramolecular Assemblies : The work by Hu (1994) on a hydroxide inclusion complex of a methylene-bridged tetrapyrimidinium macrocycle illustrates the compound's role in forming supramolecular assemblies, which could be exploited in nanotechnology and materials science (Hu, 1994).

Molecular Conformation Studies : Studies like those by Ferguson et al. (1994) examine the molecular conformation of this compound's derivatives, providing valuable information for understanding its chemical reactivity and potential as a building block in supramolecular chemistry (Ferguson et al., 1994).

Analytical Chemistry Applications : Saha et al. (2004) demonstrated the use of a derivative of this compound in studying charge transfer interactions with fullerenes. This suggests potential applications in analytical chemistry, particularly in studying electron acceptor molecules (Saha et al., 2004).

Chromatography : Zhang et al. (1997) synthesized a derivative of this compound for use as a stationary phase in gas chromatography, highlighting its utility in separation sciences (Zhang et al., 1997).

Propiedades

Número CAS |

281-54-9 |

|---|---|

Fórmula molecular |

C28H24 |

Peso molecular |

360.5 g/mol |

Nombre IUPAC |

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene |

InChI |

InChI=1S/C28H24/c1-5-21-13-22(6-1)18-24-8-3-10-26(15-24)20-28-12-4-11-27(16-28)19-25-9-2-7-23(14-25)17-21/h1-16H,17-20H2 |

Clave InChI |

GQPLZGRPYWLBPW-UHFFFAOYSA-N |

SMILES |

C1C2=CC(=CC=C2)CC3=CC(=CC=C3)CC4=CC=CC(=C4)CC5=CC=CC1=C5 |

SMILES canónico |

C1C2=CC(=CC=C2)CC3=CC(=CC=C3)CC4=CC=CC(=C4)CC5=CC=CC1=C5 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

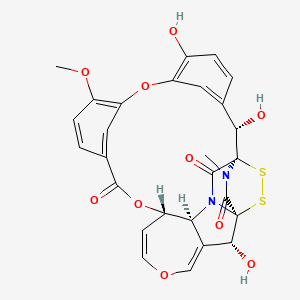

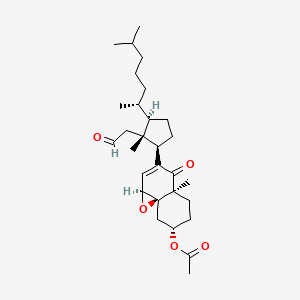

![(3E,5E,11E,13E)-8,16-bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5,6-dimethyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B1250437.png)

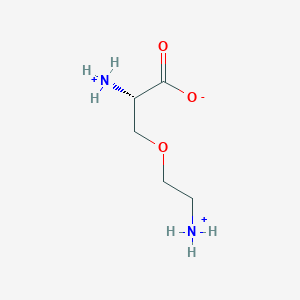

![(4S,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione](/img/structure/B1250440.png)